5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Overview
Description
5-Bromo-2-(piperidin-1-ylamino)benzonitrile: is an organic compound with the molecular formula C12H14BrN3 It is a derivative of benzonitrile, where the bromine atom is substituted at the 5-position and the piperidin-1-ylamino group is attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the following steps:
Bromination: The starting material, 2-aminobenzonitrile, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Piperidinylation: The brominated intermediate is then reacted with piperidine under suitable conditions to introduce the piperidin-1-ylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The piperidin-1-ylamino group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the piperidin-1-ylamino group can lead to the formation of corresponding N-oxides.
Reduction Products: Reduction can yield amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Biological Probes: Used in the development of biological probes for studying cellular processes.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylamino group can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Bromo-5-(piperidin-1-ylamino)benzonitrile
- 5-Chloro-2-(piperidin-1-ylamino)benzonitrile
- 5-Fluoro-2-(piperidin-1-ylamino)benzonitrile
Uniqueness: 5-Bromo-2-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro and fluoro analogs.
Properties
IUPAC Name |
5-bromo-2-(piperidin-1-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-4-5-12(10(8-11)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZDJYCJAXYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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